molecular formula C13H19BrClN B1420807 [2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide CAS No. 1211483-99-6

[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide

Cat. No.: B1420807
CAS No.: 1211483-99-6
M. Wt: 304.65 g/mol
InChI Key: BVKXFWKGRZNMCK-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with cyclopentylmagnesium bromide to form 4-chlorophenylcyclopentylmethane.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group, resulting in [2-(4-Chlorophenyl)-2-cyclopentylethyl]amine.

    Salt Formation: Finally, the free amine is reacted with hydrobromic acid to form the hydrobromide salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of phenols or ethers.

Scientific Research Applications

[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application and target.

Comparison with Similar Compounds

[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide: can be compared with other similar compounds, such as:

    2-Phenethylamines: These compounds share a similar structural motif and are known for their diverse biological activities.

    4-Chlorophenyl derivatives: Compounds with the 4-chlorophenyl group exhibit various pharmacological properties and are used in medicinal chemistry.

    Cyclopentylamines: These compounds are characterized by the presence of a cyclopentyl group and are studied for their potential therapeutic effects.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-cyclopentylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.BrH/c14-12-7-5-11(6-8-12)13(9-15)10-3-1-2-4-10;/h5-8,10,13H,1-4,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKXFWKGRZNMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)C2=CC=C(C=C2)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide
Reactant of Route 2
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide
Reactant of Route 3
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide
Reactant of Route 4
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide
Reactant of Route 5
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide
Reactant of Route 6
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide

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